![molecular formula C10H20N2O3 B6334350 trans-(4-Amino-tetrahydro-pyran-3-yl)-carbamic acid t-butyl ester CAS No. 1316830-74-6](/img/structure/B6334350.png)
trans-(4-Amino-tetrahydro-pyran-3-yl)-carbamic acid t-butyl ester
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Overview
Description
Trans-(4-Amino-tetrahydro-pyran-3-yl)-carbamic acid t-butyl ester, also known as TATB, is a small molecule that has been studied extensively for its potential applications in various fields of scientific research. TATB is a synthetic compound that has a wide range of applications in the fields of chemistry, biochemistry, and pharmacology. It has been studied for its potential use as a drug, as a contrast agent for imaging, and as a tool for probing biological processes.
Scientific Research Applications
Trans-(4-Amino-tetrahydro-pyran-3-yl)-carbamic acid t-butyl ester has a wide range of applications in scientific research. It has been used as a tool to study the structure and function of proteins, as a contrast agent for imaging, and as a drug to treat a variety of diseases. It has also been used to study the effects of drugs on the body, and to investigate the mechanisms of action of drugs.
Mechanism of Action
The exact mechanism of action of trans-(4-Amino-tetrahydro-pyran-3-yl)-carbamic acid t-butyl ester is not yet fully understood. However, it is believed that trans-(4-Amino-tetrahydro-pyran-3-yl)-carbamic acid t-butyl ester binds to certain proteins in the body, which can then be used to activate or inhibit certain biochemical pathways. It is also believed that trans-(4-Amino-tetrahydro-pyran-3-yl)-carbamic acid t-butyl ester can interact with DNA and RNA to modulate gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of trans-(4-Amino-tetrahydro-pyran-3-yl)-carbamic acid t-butyl ester have been studied extensively. It has been shown to have an effect on the expression of certain genes, and to modulate the activity of certain enzymes. It has also been shown to have an effect on the signaling pathways of certain hormones and neurotransmitters, which can lead to changes in behavior. In addition, trans-(4-Amino-tetrahydro-pyran-3-yl)-carbamic acid t-butyl ester has been shown to have an effect on the immune system, and has been used to treat a variety of diseases.
Advantages and Limitations for Lab Experiments
Trans-(4-Amino-tetrahydro-pyran-3-yl)-carbamic acid t-butyl ester has several advantages for use in laboratory experiments. It is relatively stable and can be stored at room temperature. It is also relatively inexpensive and can be easily synthesized. Additionally, it has a wide range of applications in scientific research. However, it can be toxic in large doses and should be handled with care.
Future Directions
The potential applications of trans-(4-Amino-tetrahydro-pyran-3-yl)-carbamic acid t-butyl ester in scientific research are vast, and there are many possible future directions for research. Some of these include exploring its potential as a drug for treating various diseases, investigating its effects on gene expression, and studying its effects on the immune system. Additionally, further research could be done to investigate its potential as a contrast agent for imaging and its effects on the signaling pathways of certain hormones and neurotransmitters. Finally, further research could be done to study the mechanism of action of trans-(4-Amino-tetrahydro-pyran-3-yl)-carbamic acid t-butyl ester and to develop new synthetic methods for its synthesis.
Synthesis Methods
Trans-(4-Amino-tetrahydro-pyran-3-yl)-carbamic acid t-butyl ester can be synthesized via a variety of methods. The most common method involves the reaction of 4-aminotetrahydropyran-3-ylcarbamic acid with t-butyl ester, resulting in the formation of trans-(4-Amino-tetrahydro-pyran-3-yl)-carbamic acid t-butyl ester. This reaction can be catalyzed with either a base or an acid, depending on the desired product. In some cases, the reaction can be carried out in the presence of a solvent, such as dimethyl sulfoxide (DMSO).
properties
IUPAC Name |
tert-butyl N-[(3R,4S)-4-aminooxan-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)12-8-6-14-5-4-7(8)11/h7-8H,4-6,11H2,1-3H3,(H,12,13)/t7-,8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEECMUCDEXAFQK-YUMQZZPRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1COCCC1N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1COCC[C@@H]1N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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